Acetalin-2, also known as 1,2-diacetylene, is a chemical compound characterized by its unique molecular structure and properties. It is classified as an alkyne due to the presence of a carbon-carbon triple bond. Acetalin-2 plays a significant role in organic synthesis and various industrial applications.
Acetalin-2 is derived from acetylene, which is a simple hydrocarbon with the formula C₂H₂. The classification of acetalin-2 falls under the category of unsaturated hydrocarbons, specifically alkynes, due to its triple bond configuration. The compound is notable for its potential in synthesizing complex organic molecules and serves as a building block in chemical reactions.
The synthesis of acetalin-2 can be achieved through several methods:
Acetalin-2 participates in various chemical reactions typical of alkynes:
The mechanism of action for reactions involving acetalin-2 typically follows these steps:
Acetalin-2 exhibits distinct physical and chemical properties:
These properties make acetalin-2 suitable for various applications in organic synthesis and industrial processes.
Acetalin-2 finds extensive applications in scientific research and industry:
Acetalin-2 represents a novel class of peptide-based opioid receptor antagonists designed to overcome limitations of traditional small-molecule therapeutics. Its development arises from the convergence of neuropharmacology and peptide engineering, aiming to achieve high receptor specificity while minimizing off-target effects. As a synthetic peptide, Acetalin-2 belongs to a growing category of biotherapeutics leveraging endogenous signaling molecules for precise neuromodulation [6] [8].
The Acetalin family originated from systematic efforts to modify endogenous opioid peptide structures. Researchers targeted the enkephalin and dynorphin scaffolds—natural ligands for delta (δ) and kappa (κ) opioid receptors, respectively [7]. Early work (1980s–1990s) focused on truncating these peptides while retaining receptor-binding domains. This yielded first-generation Acetalins with suboptimal metabolic stability.
Key milestones:
Table 1: Evolution of Acetalin Peptides
Generation | Key Structural Features | Limitations |
---|---|---|
First (1980s) | Linear enkephalin analogs | Rapid protease degradation |
Second (1990s) | D-amino acid substitutions | Reduced receptor affinity |
Acetalin-2 | Cyclized backbone + non-natural residues | Optimized stability/affinity balance |
Acetalin-2 functions as a competitive antagonist at multiple opioid receptor subtypes, with highest affinity for the μ-opioid receptor (MOR). Its mechanism involves:
Table 2: Acetalin-2 Receptor Binding Affinities
Receptor Type | Binding Affinity (Ki, nM) | Functional Activity |
---|---|---|
μ-opioid (MOR) | 0.007 | Full antagonist |
δ-opioid (DOR) | 3.4 | Partial antagonist |
κ-opioid (KOR) | 10.6 | Weak antagonist |
NOP | >100 | No activity |
Biophysically, Acetalin-2’s 6-amino-acid sequence (IFLSMC) forms a rigid loop stabilized by a disulfide bridge, enabling selective interaction with extracellular receptor domains absent in non-opioid GPCRs [3] [8]. This distinguishes it from non-peptide antagonists like naloxone, which penetrate the CNS and induce withdrawal responses.
Acetalin-2 exemplifies three transformative trends in neuropharmacology:
A. Overcoming Blood-Brain Barrier (BBB) Limitations
As a polar peptide, Acetalin-2 exhibits minimal BBB penetration (<5%), confining its activity to peripheral opioid receptors. This enables targeted treatment of conditions like opioid-induced constipation without reversing central analgesia—a critical advantage over small-molecule antagonists like methylnaltrexone [8] [10].
B. Biased Signaling Exploitation
Unlike classical antagonists, Acetalin-2 selectively blocks MOR-mediated β-arrestin pathways while sparing Gi-protein signaling. This may mitigate respiratory depression and tolerance—side effects linked to β-arrestin activation by morphine [5]. Computational modeling confirms its unique interaction with MOR transmembrane helices 2/3, a region governing β-arrestin recruitment [5].
C. Peptide Therapeutic Advantages
Acetalin-2 capitalizes on inherent peptide benefits:
Peptides now comprise >10% of investigational neurological drugs, with Acetalin-2 illustrating their potential to target historically "undruggable" GPCR conformations [6] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2